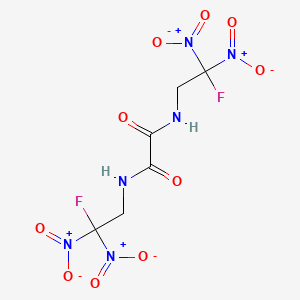
2,8-Dinitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dinitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of two nitro groups at the 2 and 8 positions of the quinoline ring, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
The synthesis of 2,8-Dinitroquinoline typically involves nitration reactions. One common method is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern . Industrial production methods may involve similar nitration processes but are optimized for higher yields and purity. Additionally, advanced techniques like catalytic nitration using metal catalysts can be employed to improve efficiency .
Análisis De Reacciones Químicas
2,8-Dinitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,8-Dinitroquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,8-Dinitroquinoline and its derivatives often involves interactions with biological molecules, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
2,8-Dinitroquinoline can be compared with other nitroquinoline derivatives, such as 5,7-Dinitro-8-hydroxyquinoline and 2-chloro-8-hydroxy-5,7-dinitroquinoline . These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities. For example, 5,7-Dinitro-8-hydroxyquinoline is known for its strong antimicrobial properties, while 2-chloro-8-hydroxy-5,7-dinitroquinoline is used in the synthesis of other complex heterocyclic compounds .
Propiedades
Número CAS |
32110-64-8 |
|---|---|
Fórmula molecular |
C9H5N3O4 |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
2,8-dinitroquinoline |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-5-8(12(15)16)10-9(6)7/h1-5H |
Clave InChI |
KVAGCJDCFXGRGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
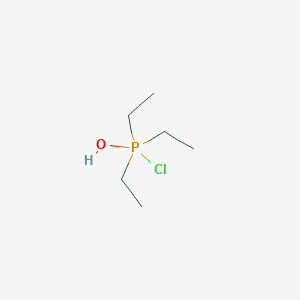
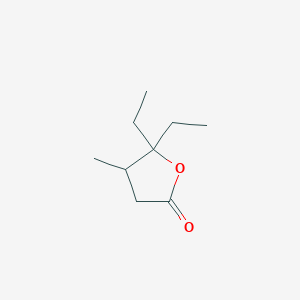

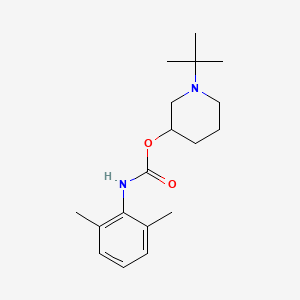
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
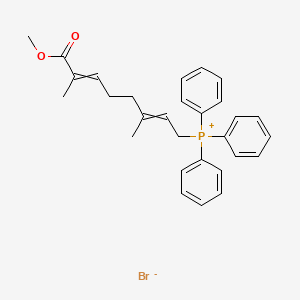

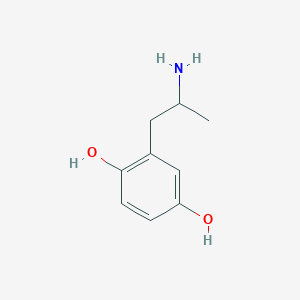
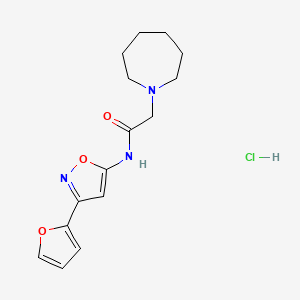
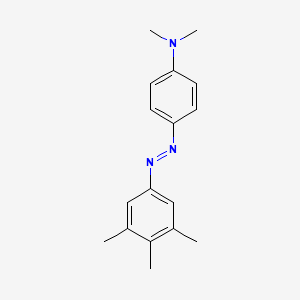
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
